N-(2-(Pyridin-2-yl)ethyl)acetamide
Overview
Description
N-(2-(Pyridin-2-yl)ethyl)acetamide is an organic compound that belongs to the class of amides It features a pyridine ring attached to an ethyl chain, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-(Pyridin-2-yl)ethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with an acylating agent such as acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, often in the presence of a base like pyridine or triethylamine to neutralize the generated acid .
Another method involves the oxidative amidation of methylarenes using tert-butyl hydroperoxide (TBHP) in decane. This method is advantageous as it avoids the use of metal catalysts and operates under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The oxidative amidation method mentioned earlier is particularly attractive for industrial applications due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Pyridin-2-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products
Oxidation: this compound N-oxide.
Reduction: N-(2-(Pyridin-2-yl)ethyl)amine.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
N-(2-(Pyridin-2-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-(Pyridin-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. For instance, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing processes such as enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)acetamide: Lacks the ethyl chain, making it less flexible in terms of molecular interactions.
N-(2-(Pyridin-2-yl)ethyl)amine: Similar structure but with an amine group instead of an amide, leading to different reactivity and applications.
2-(2-Pyridyl)ethylamine: Contains an amine group and is used in different contexts, such as in the synthesis of pharmaceuticals.
Uniqueness
N-(2-(Pyridin-2-yl)ethyl)acetamide is unique due to its combination of a pyridine ring and an acetamide group connected by an ethyl chain. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-(2-pyridin-2-ylethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-8(12)10-7-5-9-4-2-3-6-11-9/h2-4,6H,5,7H2,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPOTYPCMARYOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285680 | |
Record name | n-[2-(pyridin-2-yl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70285680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6304-22-9 | |
Record name | NSC42621 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42621 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-[2-(pyridin-2-yl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70285680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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